2-Bromo-4-chloro-1-nitrobenzene
Overview
Description
2-Bromo-4-chloro-1-nitrobenzene is a halogenated nitrobenzene derivative, which is a compound of interest in various chemical syntheses and reactions. It is characterized by the presence of bromine and chlorine substituents on the benzene ring, along with a nitro group. This compound is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Synthesis Analysis
The synthesis of halogenated nitrobenzenes, such as 2-bromo-4-chloro-1-nitrobenzene, can be achieved through electrophilic aromatic substitution reactions. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene, a related compound, is performed by nitrating bromobenzene in water, which could be adapted for the synthesis of 2-bromo-4-chloro-1-nitrobenzene by controlling the number of nitro groups introduced . Additionally, the electrochemical reduction of 1-bromo-4-nitrobenzene has been studied, which could provide insights into the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of halogenated nitrobenzenes is crucial for their reactivity and properties. X-ray crystallography can be used to determine the precise structure of these compounds, as demonstrated in the study of 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene . Understanding the molecular structure is essential for predicting the reactivity and designing further chemical transformations.
Chemical Reactions Analysis
2-Bromo-4-chloro-1-nitrobenzene can undergo various chemical reactions due to the presence of reactive halogen atoms and the nitro group. For example, the electrochemical reduction of 1-(2-bromoethyl)-2-nitrobenzene leads to the formation of 1-nitro-2-vinylbenzene and 1H-indole, indicating the potential for similar transformations in related compounds . The photoelectrochemical reduction of p-bromo-nitrobenzene has also been studied, revealing insights into the reactivity of the radical anion formed during the process .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-4-chloro-1-nitrobenzene are influenced by its molecular structure. The presence of halogens and the nitro group affects its boiling point, melting point, solubility, and stability. The metabolism of halogenated nitrobenzenes in rabbits has been studied, showing the formation of mercapturic acids, which suggests that these compounds can undergo biotransformation . The electrochemical properties of halogenated nitrobenzenes are also of interest, as they can form arylzinc compounds upon reduction, which are useful intermediates in organic synthesis .
Scientific Research Applications
- Organic Chemistry
- Application : 2-Bromo-4-chloro-1-nitrobenzene is used as a reagent in organic synthesis .
- Method of Application : This compound can participate in various organic reactions. For instance, it can undergo nucleophilic aromatic substitution reactions .
- Results : The outcomes of these reactions depend on the specific conditions and reactants used. In one example, 2-Bromo-4-chloro-1-nitrobenzene reacts with sodium ethoxide to produce 3-bromo-4-methoxynitrobenzene .
properties
IUPAC Name |
2-bromo-4-chloro-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMAPIFSXMBTQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431860 | |
Record name | 2-bromo-4-chloro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-1-nitrobenzene | |
CAS RN |
63860-31-1 | |
Record name | 2-bromo-4-chloro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.